biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone
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Overview
Description
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(9H-FLUOREN-9-YL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a fluorenyl group and a biphenyl carbonyl group
Preparation Methods
The synthesis of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(9H-FLUOREN-9-YL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 1-(9H-fluoren-9-yl)piperazine with a biphenyl carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like toluene or dichloromethane are often used, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(9H-FLUOREN-9-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent oxidation or degradation of the compound. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(9H-FLUOREN-9-YL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(9H-FLUOREN-9-YL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(9H-FLUOREN-9-YL)PIPERAZINE include:
1-(9H-Fluoren-9-yl)piperazine: This compound lacks the biphenyl carbonyl group but shares the fluorenyl-piperazine structure.
1-(9H-Fluoren-9-yl)-4-(phenylsulfonyl)piperazine: This compound has a phenylsulfonyl group instead of the biphenyl carbonyl group, offering different chemical properties and applications.
The uniqueness of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(9H-FLUOREN-9-YL)PIPERAZINE lies in its combined structural features, which provide distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C30H26N2O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C30H26N2O/c33-30(28-17-9-4-12-23(28)22-10-2-1-3-11-22)32-20-18-31(19-21-32)29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29H,18-21H2 |
InChI Key |
ATEXJSYRUUMGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
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